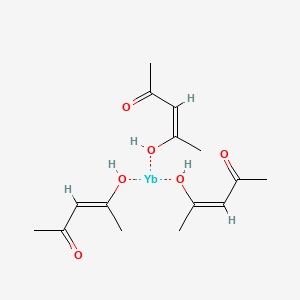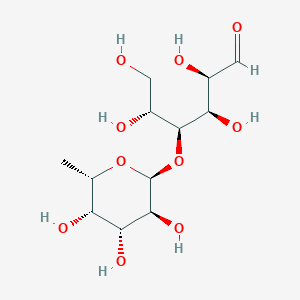![molecular formula C32H16Cl2N8Ti-2 B13400783 dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene, also known as Titanium (IV) phthalocyanine dichloride, is a member of the metal phthalocyanine class of compounds. These compounds are characterized by a macrocyclic aromatic structure with a central metal atom. In this case, the central metal atom is titanium (IV), coordinated with two chloride ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium (IV) phthalocyanine dichloride can be synthesized through various methods. One common approach involves the reaction of titanium tetrachloride with phthalonitrile in the presence of a suitable solvent. The reaction typically requires elevated temperatures and may involve additional reagents to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods
Industrial production of Titanium (IV) phthalocyanine dichloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium (IV) phthalocyanine dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloride ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium (IV) phthalocyanine oxide, while substitution reactions can produce a variety of titanium (IV) phthalocyanine derivatives with different ligands .
Applications De Recherche Scientifique
Titanium (IV) phthalocyanine dichloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Titanium (IV) phthalocyanine dichloride involves its interaction with light and other molecules. The phthalocyanine ring system exhibits a delocalized π-electron system, facilitating charge transport. When exposed to light, the compound can undergo photoexcitation, leading to the generation of electron-hole pairs. These charge carriers can participate in various chemical reactions, such as photocatalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper (II) phthalocyanine: Another metal phthalocyanine with similar optoelectronic properties.
Zinc (II) phthalocyanine: Known for its use in photodynamic therapy and optoelectronics.
Iron (II) phthalocyanine: Used as a catalyst in various chemical reactions.
Uniqueness
Titanium (IV) phthalocyanine dichloride is unique due to its specific coordination environment and the presence of titanium (IV) as the central metal atom. This gives it distinct electronic properties and reactivity compared to other metal phthalocyanines.
Propriétés
Formule moléculaire |
C32H16Cl2N8Ti-2 |
|---|---|
Poids moléculaire |
631.3 g/mol |
Nom IUPAC |
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.2ClH.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+2/p-2 |
Clé InChI |
UZSWDSNUYFMFRO-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.Cl[Ti]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)
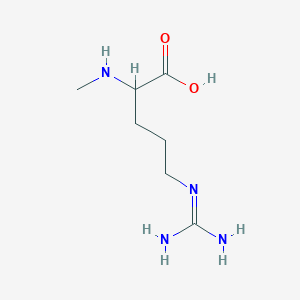

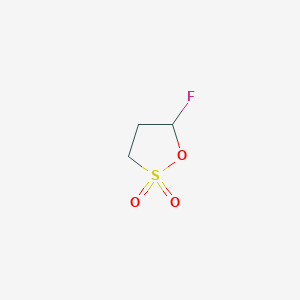
![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
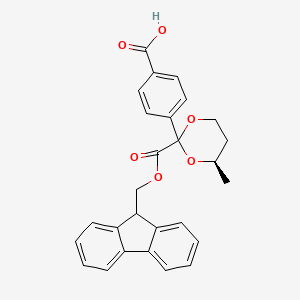

![2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13400748.png)

